molecular formula C29H31N3O2S B2675898 N-(2-(3-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide CAS No. 532974-37-1

N-(2-(3-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide

Cat. No. B2675898
CAS RN: 532974-37-1
M. Wt: 485.65
InChI Key: PQLXPACRFBTMAZ-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups including an amide group (-CONH2), a thioether group (-S-), and an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of these functional groups suggests that this compound could exhibit a variety of chemical behaviors depending on the conditions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole group suggests that this compound could have aromatic properties, which could affect its chemical reactivity .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the functional groups present and the conditions under which the reactions are carried out . For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine . The thioether group could be oxidized to form a sulfoxide or a sulfone .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indole group could contribute to its aromaticity, which could affect its solubility and reactivity .

Scientific Research Applications

Chemical Reactions and Synthesis

  • The study by Mukaiyama & Yamaguchi (1966) explored the reactions of N,N-dimethylbenzamide diethylmercaptole with various compounds, leading to the synthesis of heterocyclic compounds and demonstrating the compound's utility in complex chemical synthesis processes (Mukaiyama & Yamaguchi, 1966).

Anticancer and Antimicrobial Activities

  • Hosokami et al. (1992) investigated a series of acyl derivatives for their antiulcer activities, illustrating the potential medicinal applications of structurally complex compounds in drug discovery for gastrointestinal disorders (Hosokami et al., 1992).
  • Butt et al. (2005) synthesized new diamines and polymerized them with various dianhydrides, highlighting the relevance of such compounds in the development of polymers with potential applications in materials science (Butt et al., 2005).

Novel Drug Development

  • Adolphe-Pierre et al. (1998) 's research on the chemical oxidation of an anticonvulsant compound points to the role of similar chemical entities in the development of new therapeutic agents (Adolphe-Pierre et al., 1998).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action could involve interacting with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if this compound is highly reactive, it could pose a risk of causing chemical burns or fires .

Future Directions

Future research on this compound could involve studying its chemical reactivity under various conditions, investigating its potential uses (for example, as a drug or a chemical reagent), and developing methods for its safe handling and disposal .

properties

IUPAC Name

N-[2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O2S/c1-19-14-20(2)16-23(15-19)29(34)30-12-13-32-17-27(24-9-5-6-11-26(24)32)35-18-28(33)31-25-10-7-8-21(3)22(25)4/h5-11,14-17H,12-13,18H2,1-4H3,(H,30,34)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLXPACRFBTMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=CC(=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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